molecular formula C26H26N4O5 B2522169 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea CAS No. 1024251-57-7

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea

Cat. No.: B2522169
CAS No.: 1024251-57-7
M. Wt: 474.517
InChI Key: PSWXUOSESKPARA-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea is a complex organic compound with a unique structure that includes a dihydroisoquinoline moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, followed by its coupling with a nitrophenyl isocyanate derivative. The reaction conditions often include the use of organic solvents such as ethanol or xylene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from methanol or other suitable solvents are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-5-nitrophenyl)urea involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with various receptors or enzymes, leading to modulation of their activity. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(6,7-d

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-16-4-9-20(30(32)33)14-22(16)29-26(31)28-19-7-5-17(6-8-19)12-23-21-15-25(35-3)24(34-2)13-18(21)10-11-27-23/h4-9,13-15H,10-12H2,1-3H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWXUOSESKPARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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